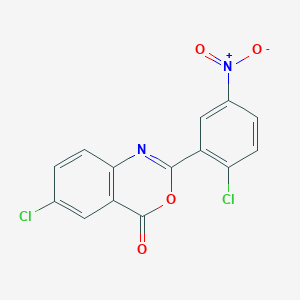

![molecular formula C17H13NO7 B5548956 5-{[3-(acetyloxy)benzoyl]amino}isophthalic acid](/img/structure/B5548956.png)

5-{[3-(acetyloxy)benzoyl]amino}isophthalic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 5-{[3-(acetyloxy)benzoyl]amino}isophthalic acid often involves multi-step chemical processes, starting from basic aromatic compounds or acids. For instance, a related compound, 5-(3-methyl-2-phthalimidylpentanoylamino)isophthalic acid, was prepared in multiple steps, including reactions with phthalic anhydride, acetic acid solutions, and aminoisophthalic acid, showcasing a typical approach to synthesizing complex aromatic diacids (Mallakpour & Taghavi, 2008).

Molecular Structure Analysis

Molecular structure characterizations of these compounds are typically performed using single-crystal X-ray diffraction, NMR spectroscopy, and FT-IR spectroscopy, revealing detailed insights into their crystalline structures and bonding patterns. For example, the structure of 5-[(4-carboxybenzyl)oxy]isophthalic acid was elucidated, showing non-planar configurations and hydrogen bond formations (Faizi et al., 2016).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, forming coordination polymers and frameworks with unique properties. For instance, reactions with transition metals like Cd, Cu, and Mn have led to the synthesis of metal-organic frameworks (MOFs) exhibiting diverse topologies and potential applications in sensing and magnetism (Liu et al., 2014).

Physical Properties Analysis

The physical properties, such as solubility, thermal stability, and photoluminescence, are crucial for their application in materials science. Polyamides derived from similar compounds have shown excellent solubility in common organic solvents and good thermal stability, making them suitable for high-performance materials applications (Rafiee & Mallakpour, 2016).

Scientific Research Applications

Proteasome Inhibition and Cancer Research

Compounds structurally related to 5-{[3-(acetyloxy)benzoyl]amino}isophthalic acid, such as pyrazolone-enamines synthesized from aminoisophthalic acid derivatives, have shown potent inhibitory effects on human cancer cell proliferation, particularly liver cancer cells (HepG2). These compounds can inhibit the activity of the human cancer cellular 20S proteasome, causing accumulation of ubiquitinated proteins and exhibiting cytostatic effects in a concentration-dependent manner, suggesting potential applications in cancer therapy (Xingchen Yan et al., 2015).

Polymer Science and Material Engineering

Novel aromatic diacid monomers, derived from phthalic anhydride and aminoisophthalic acid, have been synthesized for the development of optically active polyamides. These materials have been explored for various applications, including advanced polymer-based materials, due to their good solubility and thermal stability. This demonstrates the versatility of isophthalic acid derivatives in synthesizing novel materials with potential use in optoelectronics, coatings, and as matrix materials for composite applications (S. Mallakpour & M. Taghavi, 2008).

Catalysis and Chemical Synthesis

Isophthalic acid derivatives have been utilized in the synthesis of coordination polymers with applications in catalysis. These materials have demonstrated efficacy in catalyzing the acetylation of phenols, showcasing their potential as heterogeneous catalysts for organic transformations. The modification of isophthalic acid with functional groups, such as amino groups, has been shown to significantly influence the catalytic activity and selectivity of these materials, highlighting the importance of structural modification in the design of effective catalysts (D. Deng et al., 2017).

properties

IUPAC Name |

5-[(3-acetyloxybenzoyl)amino]benzene-1,3-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO7/c1-9(19)25-14-4-2-3-10(8-14)15(20)18-13-6-11(16(21)22)5-12(7-13)17(23)24/h2-8H,1H3,(H,18,20)(H,21,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHDYURDPTRZPQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-pyridinyl)-1-piperazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5548878.png)

![4-[(3,5-dimethyl-4-oxo-1,4-dihydro-2-pyridinyl)methyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5548885.png)

![2-[8-(1-azepanyl)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide](/img/structure/B5548898.png)

![8-{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5548899.png)

![2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5548904.png)

![N-[4-(2-chloro-4-nitrophenoxy)phenyl]acetamide](/img/structure/B5548906.png)

![N-[2-(benzylthio)ethyl]-5-cyclopropyl-1,3,4-oxadiazol-2-amine](/img/structure/B5548911.png)

![N-[5-oxo-2-(2-thienyl)-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide](/img/structure/B5548917.png)

![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5548920.png)

![4-[1-(2,5-dimethyl-3-furoyl)piperidin-3-yl]benzoic acid](/img/structure/B5548945.png)

![3-[(2,3-dihydroxybenzylidene)amino]benzonitrile](/img/structure/B5548953.png)

![7-fluoro-4-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}-2-methylquinoline](/img/structure/B5548965.png)

![1-(2-{4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole](/img/structure/B5548975.png)